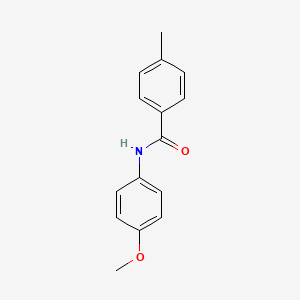

N-(4-methoxyphenyl)-4-methylbenzamide

説明

BenchChem offers high-quality N-(4-methoxyphenyl)-4-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxyphenyl)-4-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

N-(4-methoxyphenyl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-11-3-5-12(6-4-11)15(17)16-13-7-9-14(18-2)10-8-13/h3-10H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMFHSKXFRTBIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101325997 | |

| Record name | N-(4-methoxyphenyl)-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101325997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642624 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

33667-91-3 | |

| Record name | N-(4-methoxyphenyl)-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101325997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: Physical Properties & Characterization of 4'-Methoxy-4-methylbenzanilide

This guide details the physical properties, synthesis, and characterization of 4'-methoxy-4-methylbenzanilide (systematically known as

Molecular Identity & Architecture

Precise nomenclature is critical for this compound due to the existence of its constitutional isomer (

| Attribute | Detail |

| Systematic Name | |

| Common Name | 4'-Methoxy-4-methylbenzanilide |

| CAS Registry Number | 33667-91-3 |

| Molecular Formula | |

| Molecular Weight | 241.29 g/mol |

| SMILES | CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC |

| InChI Key | ZVMFHSKXFRTBIG-UHFFFAOYSA-N |

Structural Isomerism Alert

Researchers must distinguish this compound from its reverse amide isomer, 4-methoxy-

Physical & Thermodynamic Properties[1][2][3][4]

Solid-State Characteristics

-

Appearance: White to off-white crystalline powder.

-

Crystal Habit: Typically crystallizes as needles or plates from ethanol/water mixtures.

-

Melting Point (MP):

-

Experimental Range: Literature values for benzanilides of this class typically fall between 150°C – 170°C .

-

Note on Data: Commercial vendor data citing low melting points (e.g., 71-73°C) often refer to crude intermediates or tertiary amide impurities. High-purity benzanilides exhibit high melting points due to strong intermolecular

hydrogen bonding networks.

-

-

Density: Calculated

.

Solubility Profile

The solubility is governed by the lipophilic tolyl and anisyl rings, offset slightly by the polar amide linkage.

| Solvent | Solubility Rating | Thermodynamic Context |

| Water | Insoluble | High lattice energy dominates; lack of H-bond donors/acceptors to disrupt water network. |

| Ethanol (Cold) | Low | Limited solubility at |

| Ethanol (Hot) | High | Ideal for recrystallization (temperature-dependent solubility gradient). |

| DMSO / DMF | Soluble | Dipolar aprotic solvents disrupt intermolecular amide H-bonds effectively. |

| Dichloromethane | Moderate | Good for extraction but poor for crystallization. |

Synthesis & Purification Protocol

To ensure accurate physical property measurement, the compound must be synthesized with high regiospecificity. The Schotten-Baumann reaction is the gold standard, providing a self-validating workflow that prevents isomerization.

Reaction Logic

The nucleophilic attack of 4-methoxyaniline on 4-methylbenzoyl chloride proceeds rapidly. A base (Pyridine or

Experimental Procedure

-

Reagents:

-

4-Methylbenzoyl chloride (1.0 equiv)

-

4-Methoxyaniline (1.0 equiv)

-

Triethylamine (

, 1.2 equiv) -

Dichloromethane (DCM, anhydrous)

-

-

Setup: Flame-dried round-bottom flask under

atmosphere. -

Addition: Dissolve 4-methoxyaniline and

in DCM. Cool to -

Workup: Stir at Room Temp (RT) for 4 hours. Wash with 1M HCl (removes unreacted amine), then saturated

(removes unreacted acid), then Brine. -

Purification: Recrystallize from hot Ethanol (

).

Process Visualization

Caption: Step-by-step synthetic pathway ensuring high purity through acid-base extraction and recrystallization.

Spectroscopic Characterization (Validation)

Validation of the structure requires confirming the presence of two distinct para-substituted aromatic systems and the amide linkage.

Nuclear Magnetic Resonance ( NMR)

Solvent:

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 10.05 | Singlet (br) | 1H | -NH- | Amide proton (deshielded by carbonyl). |

| 7.85 | Doublet ( | 2H | Ar-H | Ortho to Carbonyl (Tolyl ring). |

| 7.65 | Doublet ( | 2H | Ar-H | Ortho to Nitrogen (Anisyl ring). |

| 7.32 | Doublet ( | 2H | Ar-H | Meta to Carbonyl (Tolyl ring). |

| 6.92 | Doublet ( | 2H | Ar-H | Ortho to Methoxy (Shielded by oxygen). |

| 3.75 | Singlet | 3H | -OCH_3 | Methoxy group. |

| 2.38 | Singlet | 3H | -CH_3 | Methyl group (Tolyl). |

Infrared Spectroscopy (FT-IR)

-

Amide I Band (

stretch): -

Amide II Band (

bend): -

N-H Stretch:

(Medium, typically sharp in crystalline form).

Characterization Logic Flow

Caption: Decision tree for spectroscopic validation of the target compound.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 531829, N-(4-methoxyphenyl)-4-methylbenzamide. Retrieved from [Link]

-

Wang, Z., et al. (2014). Crystal structure of 4-methoxy-N-phenylbenzamide. Acta Crystallographica Section E. (Provides structural analog comparison for benzanilide packing). Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Benzamide, N-(4-methoxyphenyl)-4-methyl-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Application Note: High-Efficiency Synthesis of N-(4-methoxyphenyl)-4-methylbenzamide via Schotten-Baumann Acylation

Abstract & Application Scope

This application note details the optimized protocol for synthesizing N-(4-methoxyphenyl)-4-methylbenzamide using the Schotten-Baumann reaction conditions. This transformation is a cornerstone in medicinal chemistry for generating amide libraries, a pharmacophore ubiquitous in drug discovery (e.g., kinase inhibitors, analgesics).

Unlike standard anhydrous acylations requiring expensive bases (e.g., triethylamine) and dry solvents, the Schotten-Baumann method utilizes a biphasic system (Water/DCM) with an inorganic base. This protocol offers a robust, cost-effective, and scalable route with built-in purification logic, minimizing the need for chromatography.

Reaction Mechanism & Chemical Logic

The synthesis proceeds via a Nucleophilic Acyl Substitution mechanism in a biphasic system.

The Biphasic Advantage

The reaction environment consists of an organic phase (DCM) containing the amine and acid chloride, and an aqueous phase containing the base (NaOH).

-

The Challenge: Acid chlorides (

-toluoyl chloride) are moisture-sensitive and prone to hydrolysis. -

The Solution: The reaction rate of the amine with the acid chloride is significantly faster than the hydrolysis rate at low temperatures (

). The aqueous base serves two critical roles:-

Neutralization: It scavenges the HCl byproduct, driving the equilibrium forward (Le Chatelier’s principle).

-

Protection: By keeping the base in the aqueous phase, we prevent base-catalyzed hydrolysis of the acid chloride before it can react with the amine in the organic phase or at the interface.

-

Mechanistic Pathway (Graphviz Visualization)

Figure 1: Mechanistic flow of the biphasic Schotten-Baumann acylation.

Experimental Protocol

Materials & Equipment

| Reagent | MW ( g/mol ) | Equiv.[1] | Quantity (10 mmol Scale) | Role |

| 123.15 | 1.0 | 1.23 g | Nucleophile | |

| 154.59 | 1.1 | 1.70 g (~1.45 mL) | Electrophile | |

| NaOH (10% aq) | 40.00 | 2.0 | ~8.0 mL | Base/Scavenger |

| Dichloromethane (DCM) | - | - | 20 mL | Solvent |

Safety Note:

Step-by-Step Methodology

Step 1: Solubilization

Dissolve 1.23 g of

-

Expert Insight: If the solution is dark brown/black, the amine has oxidized. Recrystallize the starting material or yield will suffer due to radical impurities.

Step 2: Biphasic Setup

Add 8.0 mL of 10% NaOH solution to the flask. The mixture will form two distinct layers. Place the flask in an ice-water bath and cool to

-

Critical Parameter: Vigorous stirring is non-negotiable to maximize the interfacial surface area for the reaction.

Step 3: Controlled Addition

Dilute 1.70 g of

-

Why Dropwise? This controls the exotherm. High temperatures favor the hydrolysis of the acid chloride over the acylation of the amine.

Step 4: Reaction & Workup Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 1 hour.

-

Observation: A heavy white precipitate often forms as the amide product is less soluble than the starting materials.

Step 5: Isolation

-

Scenario A (Heavy Precipitate): Filter the entire mixture through a Buchner funnel.[2] Wash the solid with water (to remove NaCl/NaOH) and cold Hexane (to remove unreacted acid chloride).

-

Scenario B (No Precipitate): Transfer to a separatory funnel. Separate the organic (DCM) layer. Wash with 1M HCl (removes unreacted amine), then Sat. NaHCO

(removes unreacted acid), then Brine. Dry over MgSO

Step 6: Purification (Recrystallization) Recrystallize the crude solid from hot Ethanol/Water (9:1 ratio).

-

Dissolve solid in minimum boiling ethanol.

-

Add hot water dropwise until turbidity persists.

-

Cool slowly to RT, then

. -

Filter crystals.

Workflow Visualization

Figure 2: Operational workflow for synthesis and isolation.

Process Control & Self-Validation

To ensure the protocol is executed correctly, compare your results against these validation metrics.

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Low Yield (<50%) | Hydrolysis of Acid Chloride | Ensure temperature is |

| Oily Product | Impure Amine/Solvent Trapping | Product is not dry.[1][2][3] Recrystallize from Ethanol.[4] |

| Dark Coloration | Oxidation of | Use freshly opened/recrystallized amine. Perform under |

| Strong Vinegar Smell | Unreacted Acid Chloride | Wash crude solid with Sat. NaHCO |

Characterization Data (Expected)

-

Physical State: White to off-white crystalline solid.

-

Melting Point:

(Lit. range for similar benzanilides). -

IR Spectroscopy (ATR):

- (N-H stretch, sharp).

- (C=O Amide I band).

- (C-O-C asymmetric stretch, methoxy).

-

H-NMR (400 MHz, DMSO-

- ppm (s, 1H, NH ).

- ppm (d, 2H, Ar-H, toluoyl ring).

- ppm (d, 2H, Ar-H, anisyl ring).

-

ppm (s, 3H, -OCH

-

ppm (s, 3H, -CH

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann protocols).

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding of nucleophilic acyl substitution).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 531829, N-(4-Methoxyphenyl)-4-methylbenzamide. Retrieved October 26, 2025. [Link]

-

Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Wiley.[5] (Reference for biphasic reaction kinetics).

Sources

Application Note & Protocol: A Green Chemistry Approach to the Synthesis of N-(4-methoxyphenyl)-4-methylbenzamide

Abstract: The formation of the amide bond is a cornerstone of organic and medicinal chemistry. However, traditional methods often rely on stoichiometric activating agents and hazardous solvents, generating significant chemical waste. This guide details a green and efficient synthesis of N-(4-methoxyphenyl)-4-methylbenzamide, a key intermediate in various research applications. By leveraging direct catalytic amidation under microwave-assisted, solvent-free conditions, this protocol aligns with the core principles of green chemistry, offering a sustainable alternative with high yield, reduced reaction times, and a simplified work-up. This document is intended for researchers, scientists, and drug development professionals seeking to implement more sustainable practices in their synthetic workflows.

The Imperative for Greener Amide Synthesis

The amide functional group is ubiquitous in pharmaceuticals, natural products, and polymers.[1][2] Consequently, amide bond formation is one of the most frequently performed reactions in chemical synthesis.[3] Historically, this has been achieved by activating a carboxylic acid, often by converting it to a more reactive species like an acyl chloride or by using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC).[2][3] While effective, these methods are highly inefficient from a sustainability perspective, as they generate stoichiometric amounts of waste products that are often toxic and difficult to dispose of.[3][4]

The principles of green chemistry call for the development of synthetic routes that minimize waste, reduce the use of hazardous substances, and improve energy efficiency.[5][6][7][8] In the context of amide synthesis, the ideal reaction is the direct condensation of a carboxylic acid and an amine, where the only byproduct is water.[3][9] This approach, known as direct amidation, represents a significant advancement in sustainable chemistry.

This guide focuses on the synthesis of N-(4-methoxyphenyl)-4-methylbenzamide from 4-methylbenzoic acid and p-anisidine (4-methoxyaniline), showcasing a protocol that integrates several green chemistry principles:

-

Catalysis: Employing a catalyst in sub-stoichiometric amounts is superior to using stoichiometric reagents.

-

Energy Efficiency: Utilizing microwave irradiation provides rapid and uniform heating, drastically reducing reaction times compared to conventional methods.[10][11]

-

Solvent-Free Conditions: Eliminating solvents, which are a major source of waste in chemical processes, leads to a significantly improved environmental profile.[2][5][7]

Reaction Principle and Catalysis

The direct condensation of a carboxylic acid and an amine is thermodynamically challenging and typically requires high temperatures to drive off the water formed. Catalysts are employed to facilitate this transformation under milder conditions. Boric acid has emerged as a cheap, readily available, and environmentally benign catalyst for amidation.[2] It is believed to activate the carboxylic acid group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

The overall transformation is as follows:

Caption: Catalytic direct amidation of 4-methylbenzoic acid and p-anisidine.

Comparative Analysis of Synthetic Methods

To underscore the advantages of the green protocol, the following table compares it with a conventional synthesis method (via acyl chloride) and another direct amidation technique using a different catalyst system.

| Parameter | Conventional Method (Acyl Chloride) | Direct Amidation (Organosilane Catalyst) | Green Protocol (Boric Acid + Microwave) |

| Starting Materials | 4-methylbenzoyl chloride, p-anisidine | 4-methylbenzoic acid, p-anisidine | 4-methylbenzoic acid, p-anisidine |

| Activating Agent | Thionyl chloride (to make acyl chloride) | Trimethoxyphenylsilane[12] | None (Catalytic) |

| Catalyst | None (Stoichiometric base like pyridine) | Organosilane (catalytic) | Boric Acid (catalytic) |

| Solvent | Dichloromethane, THF | Toluene (reflux) | Solvent-Free |

| Temperature | 0 °C to Room Temperature | Reflux (~110 °C) | 120-150 °C (Microwave) |

| Reaction Time | 6-16 hours[2] | ~24 hours[12] | 5-15 minutes |

| Byproducts | Pyridine hydrochloride, SO₂, HCl | Silanols, Water | Water only |

| Work-up | Aqueous washes, extraction | Acid-base workup, extraction | Simple trituration/filtration |

| Green Advantage | Poor (Hazardous reagents, solvent waste) | Good (Catalytic, but requires solvent & time) | Excellent (Catalytic, solvent-free, rapid) |

Detailed Experimental Protocol

This section provides a step-by-step protocol for the microwave-assisted, boric acid-catalyzed synthesis of N-(4-methoxyphenyl)-4-methylbenzamide.

4.1. Materials and Reagents

-

4-methylbenzoic acid (C₈H₈O₂)

-

p-Anisidine (4-methoxyaniline) (C₇H₉NO)

-

Boric acid (H₃BO₃)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

10 mL microwave process vial with a magnetic stir bar

-

Microwave synthesizer

4.2. Experimental Workflow

Caption: Step-by-step workflow for the green synthesis protocol.

4.3. Step-by-Step Methodology

-

Reactant Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add 4-methylbenzoic acid (1.0 mmol, 136.2 mg), p-anisidine (1.0 mmol, 123.1 mg), and boric acid (0.1 mmol, 6.2 mg, 10 mol%).

-

Causality Note: Using equimolar amounts of the acid and amine maximizes atom economy. The catalyst loading is kept low (10 mol%) to adhere to green principles while ensuring an efficient reaction rate. The reaction is performed neat (solvent-free) to minimize waste.[2]

-

-

Microwave Synthesis: Seal the vial and place it in the cavity of the microwave synthesizer. Irradiate the mixture at a constant temperature of 140°C for 10 minutes with stirring.

-

Work-up and Extraction: Once the reaction is complete, allow the vial to cool to room temperature. Add 20 mL of ethyl acetate to the vial and stir until the solid residue dissolves. Transfer the solution to a separatory funnel.

-

Aqueous Washing: Wash the organic layer sequentially with 15 mL of saturated aqueous NaHCO₃ solution (twice) and then with 15 mL of brine.

-

Causality Note: The sodium bicarbonate wash is crucial for removing any unreacted 4-methylbenzoic acid and the boric acid catalyst, which are deprotonated to form water-soluble salts. The brine wash helps to remove residual water from the organic phase.

-

-

Drying and Filtration: Dry the ethyl acetate layer over anhydrous MgSO₄ or Na₂SO₄. Filter the solution to remove the drying agent.

-

Solvent Removal: Remove the ethyl acetate from the filtrate using a rotary evaporator.

-

Product Characterization: The resulting solid is the desired product, N-(4-methoxyphenyl)-4-methylbenzamide. The purity can be assessed by TLC and melting point, and the structure confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. High yields (often >90%) are typically achieved with this method, often without the need for chromatographic purification.[1]

Conclusion and Future Outlook

The protocol described herein demonstrates a practical, efficient, and environmentally responsible method for synthesizing N-(4-methoxyphenyl)-4-methylbenzamide. By embracing catalytic, solvent-free, and microwave-assisted techniques, this approach significantly reduces waste, energy consumption, and reaction time. It serves as an excellent model for applying green chemistry principles to the synthesis of amides and other important chemical entities. For professionals in drug discovery and development, adopting such green methodologies is not only an ethical imperative but also a strategic advantage, leading to more efficient, cost-effective, and sustainable manufacturing processes.[6][8]

References

-

Sustainable Synthesis of Amides from Carboxylic Acids and Equivalent Amounts of Amines Using a Reusable Brønsted Acidic Ionic Liquid as a Catalyst and a Solvent. (2022). ACS Sustainable Chemistry & Engineering. Available at: [Link][9]

-

Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. (2020). Molecules. Available at: [Link][1]

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). The Journal of Organic Chemistry. Available at: [Link][13]

-

Solvent-free synthesis of amide: a novel technique of green chemistry. (n.d.). SciSpace. Available at: [Link][2]

-

A Sustainable Green Enzymatic Method for Amide Bond Formation. (2023). Molecules. Available at: [Link][14]

-

A step towards exploring the potential of organosilane for catalytic amidation. (n.d.). ChemRxiv. Available at: [Link][12]

-

Catalytic Amidation. (n.d.). University College London. Available at: [Link][3]

-

Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020). World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link][10]

-

Supplementary Material. (2012). The Royal Society of Chemistry. Available at: [Link][15]

-

Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. (2011). Journal of Chemical and Pharmaceutical Research. Available at: [Link][11]

-

Green synthesis strategies in pharmaceutical industries for sustainable growth. (2025). International Journal of Chemical Studies. Available at: [Link][6]

-

Green Chemistry Techniques for Sustainable Pharmaceutical Synthesis. (2024). Journal of Drug Discovery and Health Sciences. Available at: [Link][7]

-

Innovative approaches in pharmaceutical chemistry: From drug discovery to green synthesis. (2024). Journal of Drug Discovery and Health Sciences. Available at: [Link][8]

Sources

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. Catalytic Amidation [catalyticamidation.info]

- 4. Greener Methods: Catalytic Amide Bond Formation [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemijournal.com [chemijournal.com]

- 7. jddhs.com [jddhs.com]

- 8. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 9. researchgate.net [researchgate.net]

- 10. ajrconline.org [ajrconline.org]

- 11. jocpr.com [jocpr.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 [organic-chemistry.org]

- 14. A Sustainable Green Enzymatic Method for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

Application Note: Purification of N-(4-methoxyphenyl)-4-methylbenzamide via Recrystallization

[1]

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10]

N-(4-methoxyphenyl)-4-methylbenzamide is a diaryl amide typically synthesized via the Schotten-Baumann reaction or direct amidation between p-anisidine and p-toluoyl chloride. While the synthesis is robust, the crude product often sequesters specific impurities that degrade stability and biological assay performance.

This guide provides a validated protocol for purification via recrystallization, prioritizing the removal of the toxic p-anisidine starting material and the hydrolytic byproduct p-toluic acid.

Impurity Profile & Solubility Logic

To select the correct solvent, we must analyze the solubility differential between the target amide and its impurities.

| Component | Role | Polarity | Solubility Profile | Target Fate |

| N-(4-methoxyphenyl)-4-methylbenzamide | Product | Moderate | Low in cold alcohol/non-polars; High in hot alcohol/organics. | Precipitate |

| p-Anisidine | Reactant | Moderate-High | Soluble in alcohols; oxidizes to dark tars. | Remain in Mother Liquor |

| p-Toluic Acid | Byproduct | Moderate | Soluble in hot organics; soluble in base. | Wash away (Pre-step) or Mother Liquor |

| Triethylamine/Inorganic Salts | Reagents | High (Ionic) | Soluble in water/methanol. | Remove via Aqueous Wash |

Solvent Selection Strategy

Based on the dielectric constants and Hansen Solubility Parameters (HSP) of diaryl amides, two solvent systems are recommended. The choice depends on the scale and the nature of the crude impurity profile.[1]

Primary Recommendation: Aqueous Ethanol (EtOH:H₂O)

-

Mechanism: The "Anti-Solvent" Effect. The amide bond forms strong hydrogen bonds with ethanol at high temperatures (solubilization). Upon cooling, the hydrophobic tolyl and anisyl rings drive the molecule out of the increasingly structured solvent lattice. Water acts as a co-solvent to sharpen the solubility curve, forcing precipitation while keeping polar impurities (salts, trace amines) in solution.

-

Best For: General purification, removal of colored oxidation products, and removal of inorganic salts.

Secondary Recommendation: Toluene

-

Mechanism: "Temperature-Dependent Solubility." Toluene interacts with the aromatic rings of the product via

- -

Best For: Anhydrous conditions, removal of non-polar aliphatic impurities, or if the compound "oils out" in ethanol.

Experimental Protocols

Pre-Requisite: Crude Workup

Before recrystallization, ensure the crude solid is free of gross acidic impurities.

-

Dissolve crude reaction mixture in Ethyl Acetate.

-

Wash with 1M HCl (removes unreacted p-anisidine).

-

Wash with Saturated NaHCO₃ (removes p-toluic acid).

-

Evaporate solvent to obtain the solid for recrystallization.

Protocol A: Aqueous Ethanol Recrystallization (Standard)

Materials:

-

Absolute Ethanol (EtOH)

-

Deionized Water (dH₂O)

-

Heating mantle/Hot plate

-

Erlenmeyer flask & reflux condenser

Step-by-Step Procedure:

-

Saturation: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of Absolute Ethanol (approx. 3-5 mL per gram of solid).

-

Dissolution: Heat the mixture to a gentle boil (approx. 78°C) with stirring.

-

Observation: If solid remains, add hot ethanol in 1 mL increments until fully dissolved.

-

Critical: If the solution is dark/colored, add activated charcoal (1% w/w), boil for 5 mins, and filter hot through Celite.

-

-

The Anti-Solvent Titration: While maintaining a gentle boil, add hot dH₂O dropwise.

-

Stop adding water the moment a persistent cloudiness (turbidity) appears.

-

Add nearly 1-2 mL of hot Ethanol to clear the turbidity and restore a transparent solution.

-

-

Crystallization: Remove from heat.

-

Allow to cool to room temperature slowly (insulate flask with a towel if necessary). Rapid cooling traps impurities.

-

Once at room temperature, cool in an ice bath (0-4°C) for 30 minutes to maximize yield.

-

-

Isolation: Filter the crystals using vacuum filtration (Buchner funnel).

-

Washing: Wash the filter cake with a cold (0°C) mixture of Ethanol:Water (1:1).

-

Drying: Dry in a vacuum oven at 50°C for 4 hours.

Protocol B: Toluene Recrystallization (Alternative)

Use Case: If Protocol A results in an "oil" rather than crystals, or if the product is suspected to be moisture-sensitive.

-

Dissolution: Suspend crude solid in Toluene (approx. 5-7 mL per gram).

-

Heating: Heat to boiling (110°C). Toluene requires higher heat; use a sand bath or oil bath for safety.

-

Filtration: If insoluble particles remain (inorganic salts), filter the hot solution rapidly.

-

Cooling: Allow to cool very slowly to room temperature. Do not disturb the flask; Toluene promotes large crystal growth.

-

Precipitation: If no crystals form after 2 hours, add Hexane or Heptane dropwise until cloudy, then cool to 4°C.

Process Visualization (Workflow)

The following diagram illustrates the decision logic for solvent selection and the critical path for purification.

Figure 1: Decision matrix and workflow for the purification of diaryl amides.

Validation & Troubleshooting

Quality Control Metrics

After drying, validate the purity using the following hierarchy:

-

Melting Point (MP):

-

Expected Range: 154–158°C (Based on structural analogs like N-(4-methylphenyl)benzamide [1, 2]).

-

Note: A sharp range (< 2°C difference) indicates high purity. A depressed range (< 150°C) indicates retained solvent or p-anisidine impurity.

-

-

Thin Layer Chromatography (TLC):

-

Mobile Phase: Ethyl Acetate:Hexane (3:7).

-

Visualization: UV (254 nm).

-

Criteria: Single spot. p-Anisidine (lower Rf) and p-Toluic acid (streak near baseline) should be absent.

-

-

1H-NMR (DMSO-d6 or CDCl3):

-

Check for the absence of the broad NH2 singlet of p-anisidine (~3.5 ppm) or the acidic proton of toluic acid (>10 ppm).

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Oiling Out (Liquid separates instead of crystals) | Temperature dropped too fast; solvent too polar. | Re-heat to dissolve. Add a seed crystal. Switch to Method B (Toluene) or add more Ethanol. |

| No Precipitation | Too much solvent used. | Evaporate 50% of the solvent on a rotavap and re-cool. |

| Colored Crystals (Yellow/Brown) | Oxidation of amine impurities. | Redissolve in hot solvent, treat with Activated Charcoal , filter hot, and recrystallize. |

| Low Yield | Product is too soluble in the mother liquor. | Cool to -20°C in a freezer; concentrate the mother liquor to harvest a "second crop." |

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

-

PrepChem. "Preparation of N-(4-methylphenyl)benzamide." PrepChem.com. Accessed Oct 2023. Link (Provides MP and Ethanol protocol for the structural parent).

-

Stenutz, R. "N-(4-methoxyphenyl)benzamide Properties."[2] Stenutz.eu. Accessed Oct 2023. Link (Provides MP data for the methoxy-analog).

-

BenchChem. "Synthesis of N-(4-Formylphenyl)benzamide - Troubleshooting Guide." BenchChem.[1] Accessed Oct 2023. Link (General Schotten-Baumann troubleshooting and solvent advice).

-

Royal Society of Chemistry. "Supplementary Material for Amide Synthesis." Chem. Commun., 2012.[3] Link (Detailed experimental data for N-aryl benzamide purification).

Greener Routes to a Privileged Scaffold: Application Notes on the Solvent-Free Synthesis of Substituted Benzanilides

Introduction: The Compelling Case for Solvent-Free Amide Bond Formation

The benzanilide scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including kinase inhibitors and anti-inflammatory agents.[1] Traditionally, the synthesis of these crucial molecules has relied on solvent-intensive methods, often involving hazardous reagents and generating significant waste streams. In alignment with the principles of green chemistry, there is a pressing need for cleaner, more efficient, and sustainable methods for constructing the amide bond. This guide provides an in-depth exploration of two powerful solvent-free techniques for the synthesis of substituted benzanilides: Microwave-Assisted Synthesis and Mechanochemistry. By eliminating the need for bulk solvents, these methods not only reduce environmental impact but also frequently offer significant advantages in terms of reaction time, yield, and simplified purification.[2]

This document is intended for researchers, scientists, and professionals in drug development. It moves beyond simple procedural lists to provide a deeper understanding of the rationale behind these solvent-free approaches, empowering the user to adapt and optimize these methods for their specific synthetic challenges.

Methodology 1: Microwave-Assisted Solvent-Free Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat reactants, often leading to dramatic rate enhancements compared to conventional heating.[3] In the context of solvent-free reactions, the direct coupling of microwave energy with the reactants can lead to highly efficient and rapid amide bond formation.

Scientific Principle: The "Microwave Effect" in Solvent-Free Amidation

The efficiency of microwave heating in solvent-free reactions stems from the direct interaction of the electromagnetic field with the polar reactants. This creates rapid, localized heating that can overcome activation energy barriers more effectively than conventional thermal conduction. While the existence of a specific "non-thermal microwave effect" is a subject of ongoing debate, the empirical evidence for accelerated reaction rates and increased yields in many solvent-free systems is undeniable. In the synthesis of benzanilides, the polarity of the aniline and benzoyl chloride derivatives allows for efficient absorption of microwave energy, facilitating the nucleophilic attack of the amine on the carbonyl carbon.

Experimental Protocol: Palladium-Doped Clay Catalyzed Synthesis

A highly efficient and recyclable catalytic system for the microwave-assisted solvent-free synthesis of benzanilides involves the use of palladium nanoparticles supported on clay.[1][4] This heterogeneous catalyst is easily prepared and can be reused multiple times with minimal loss of activity.[4]

Materials:

-

Substituted aniline (1.0 mmol)

-

Substituted benzoyl chloride (1.0 mmol)

-

Palladium-doped clay catalyst (5 mg)

-

Microwave vial (5 mL) with Teflon cap

-

Ethanol (for purification)

Procedure:

-

In a 5 mL microwave vial, combine the substituted aniline (1.0 mmol), substituted benzoyl chloride (1.0 mmol), and palladium-doped clay catalyst (5 mg).

-

Cap the vial securely with a Teflon pressure cap.

-

Place the vial in a microwave reactor and irradiate at 150°C for 8-10 minutes. The power should be adjusted to maintain the target temperature.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Add ethanol to the reaction mixture to dissolve the product.

-

Filter the mixture to recover the heterogeneous catalyst. The catalyst can be washed with ethanol, dried, and reused.

-

The filtrate containing the benzanilide product can be concentrated under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure substituted benzanilide.

Methodology 2: Mechanochemical Synthesis via Ball Milling

Mechanochemistry harnesses mechanical energy, typically from grinding or milling, to induce chemical reactions.[5][6] This solvent-free technique is particularly advantageous for reactions involving solid reactants, as it can promote intimate mixing and create highly reactive surfaces.

Scientific Principle: Activating Reactions Through Mechanical Force

In a ball mill, the impact and friction between the milling balls and the reactants generate localized high pressure and temperature, as well as creating fresh, highly reactive surfaces on the solid particles.[7] This mechanical energy input can overcome activation barriers for chemical reactions in the absence of a solvent. For the synthesis of benzanilides from a solid carboxylic acid and an amine, mechanochemical activation can facilitate the formation of an activated intermediate, such as an acylphosphonium salt when a phosphine-based reagent is used, which is then readily attacked by the amine.[8]

Experimental Workflow: Mechanochemical Amidation

Caption: Workflow for mechanochemical benzanilide synthesis.

Experimental Protocol: Amidation using 2,4,6-Trichloro-1,3,5-triazine (TCT) and Triphenylphosphine (PPh₃)

This protocol utilizes the activating agent system of TCT and a catalytic amount of PPh₃ to facilitate the amidation of carboxylic acids with amines under solvent-free ball milling conditions.[8]

Materials:

-

Substituted benzoic acid (0.27 mmol)

-

Substituted aniline (0.30 mmol)

-

2,4,6-Trichloro-1,3,5-triazine (TCT) (0.27 mmol)

-

Triphenylphosphine (PPh₃) (0.027 mmol)

-

Potassium carbonate (K₂CO₃) (0.54 mmol)

-

Milling jar and balls (e.g., stainless steel)

-

Ball mill

-

Ethyl acetate (for extraction)

-

Silica gel for chromatography (if necessary)

Procedure:

-

To a stainless steel milling jar, add the substituted benzoic acid (0.27 mmol), TCT (0.27 mmol), PPh₃ (0.027 mmol), and K₂CO₃ (0.54 mmol).

-

Mill the mixture for 10-15 minutes at room temperature.

-

Open the milling jar and add the substituted aniline (0.30 mmol).

-

Continue milling for an additional 20 minutes.

-

After milling, transfer the solid mixture to a flask.

-

Extract the product with ethyl acetate.

-

Filter the mixture to remove insoluble inorganic salts.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure substituted benzanilide.

Data Presentation: A Comparative Overview

The choice between microwave-assisted and mechanochemical synthesis will depend on the specific substrate, available equipment, and desired scale. The following table provides a general comparison of these two solvent-free methods for the synthesis of substituted benzanilides.

| Parameter | Microwave-Assisted Synthesis | Mechanochemical Synthesis |

| Energy Source | Microwave Irradiation | Mechanical Force (Grinding/Milling) |

| Typical Reaction Time | 5 - 20 minutes | 20 - 90 minutes |

| Temperature | Elevated (e.g., 150°C) | Typically Room Temperature (localized heating can occur) |

| Catalyst/Reagents | Often requires a catalyst (e.g., Pd-clay) | May require activating agents (e.g., TCT/PPh₃) |

| Scalability | Can be scaled up with appropriate microwave reactors | Readily scalable with larger mills |

| Typical Yields | Generally high to excellent (>90%) | Good to excellent (70-95%) |

| Purification | Often simple crystallization after catalyst removal | Typically requires extraction and chromatography/crystallization |

Mechanistic Insights: The Driving Forces of Solvent-Free Reactions

A deeper understanding of the reaction mechanisms allows for more rational optimization of reaction conditions.

Microwave-Assisted Synthesis Mechanism

Caption: Proposed mechanism for microwave-assisted amidation.

In the palladium-clay catalyzed microwave synthesis, the polar aniline and benzoyl chloride molecules absorb microwave energy, leading to rapid heating and increased molecular motion. The Lewis acidic sites on the clay support can activate the carbonyl group of the benzoyl chloride, making it more susceptible to nucleophilic attack by the aniline. The palladium nanoparticles may also play a role in facilitating the reaction, although the precise mechanism is complex. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of hydrogen chloride to form the stable amide bond.

Mechanochemical Synthesis Mechanism

Caption: Proposed mechanism for mechanochemical amidation.

In the mechanochemical synthesis using TCT and PPh₃, the initial grinding activates the TCT with the catalytic PPh₃, likely forming a reactive triazinylphosphonium salt.[8] The carboxylate of the benzoic acid then displaces the phosphonium group to form a highly reactive acyloxytriazine intermediate. The mechanical energy ensures intimate contact between this activated species and the solid aniline. Subsequent nucleophilic attack by the amine on the activated carbonyl group leads to the formation of a tetrahedral intermediate, which then collapses to the desired benzanilide and byproducts. The entire process occurs in the solid state, driven by the continuous input of mechanical energy.

Conclusion and Future Perspectives

Solvent-free synthesis methods, particularly microwave-assisted and mechanochemical approaches, represent a significant advancement in the sustainable production of substituted benzanilides. These techniques offer numerous advantages over traditional solution-phase chemistry, including reduced waste, shorter reaction times, and often higher yields. As the demand for greener chemical processes continues to grow, the adoption of these solvent-free methods will be crucial for the environmentally responsible development of new pharmaceuticals and advanced materials. Further research into novel catalysts and activating agents for these solvent-free systems will undoubtedly expand their scope and applicability, paving the way for an even more sustainable future in chemical synthesis.

References

-

Dar, B. A., Pandey, N., Singh, S., Kumar, P., Farooqui, M., & Singh, B. (2015). Solvent-free, scalable and expeditious synthesis of benzanilides under microwave irradiation using clay doped with palladium nanoparticles as a recyclable and efficient catalyst. Green Chemistry Letters and Reviews, 8(2), 30-38. [Link]

-

Dar, B. A., et al. (2015). Solvent-free, scalable and expeditious synthesis of benzanilides under microwave irradiation using clay doped with palladium nanoparticles as a recyclable and efficient catalyst. ResearchGate. [Link]

-

Mechanochemistry for Organic and Inorganic Synthesis. ACS Publications. (2024). [Link]

-

Wang, G. (2013). Mechanochemical organic synthesis. Chemical Society Reviews, 42(18), 7668-7700. [Link]

- Azumaya, I., Okamoto, T., Imabeppu, F., & Takayanagi, H. (2003). Simple and convenient synthesis of tertiary benzanilides using dichlorotriphenylphosphorane. Tetrahedron, 59(14), 2325-2331.

-

SYNTHESIS Benzanilide BY BENZOLATION. SYNTHESIS Benzanilide BY BENZOLATION. [Link]

- Bandyopadhyay, D. (2021). Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science, 19(2), 1-10.

-

Stolle, A., Szuppa, T., Leonhardt, S. E., & Ondruschka, B. (2011). Ball milling in organic synthesis: solutions and challenges. Chemical Society Reviews, 40(5), 2317-2329. [Link]

- Ranu, B. C., & Stolle, A. (Eds.). (2015). Ball Milling Towards Green Synthesis: Applications, Projects, Challenges. Royal Society of Chemistry.

-

Kaur, N. (2018). Ball Milling: A Green Tool in Synthetic Organic Chemistry. Current Organic Chemistry, 22(23), 2293-2313. [Link]

-

Gómez-Carpintero, J., Sánchez, J. D., González, J. F., & Menéndez, J. C. (2021). Mechanochemical Synthesis of Primary Amides. The Journal of Organic Chemistry, 86(20), 14365–14375. [Link]

-

Fun, H. K., & Sa-ei, T. (2015). An efficient mechanochemical synthesis of amides and dipeptides using 2,4,6-trichloro-1,3,5-triazine and PPh3. RSC Advances, 5(59), 47851-47855. [Link]

Sources

- 1. Mechanochemistry for Organic and Inorganic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ball milling in organic synthesis: solutions and challenges - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mechanochemistry: Fundamental Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanochemical organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. fritsch-international.com [fritsch-international.com]

- 8. pubs.rsc.org [pubs.rsc.org]

using N-(4-methoxyphenyl)-4-methylbenzamide as a pharmaceutical intermediate

Executive Summary

N-(4-Methoxyphenyl)-4-methylbenzamide (CAS: 33667-91-3) represents a "privileged structure" in pharmaceutical development, serving as a critical intermediate for the synthesis of Sigma-1 receptor ligands , HDAC inhibitors , and antimicrobial agents . Its structural core—a diaryl amide motif—offers a rigid linker system with tunable lipophilicity and metabolic stability.

This guide provides a validated protocol for the kilogram-scale synthesis of this intermediate, analytical standards for quality control, and a strategic workflow for its derivatization into bioactive libraries. We address the common challenge of "amide bond rotamerism" in NMR characterization and provide a solution for generating high-purity crystalline material suitable for X-ray diffraction studies.

Technical Specifications & Material Attributes

Before initiating synthesis, verify raw material specifications against the parameters below to ensure batch-to-batch consistency.

| Property | Specification | Criticality |

| Chemical Name | N-(4-Methoxyphenyl)-4-methylbenzamide | Identity |

| CAS Number | 33667-91-3 | Verification |

| Molecular Formula | C₁₅H₁₅NO₂ | Stoichiometry |

| Molecular Weight | 241.29 g/mol | Calculation |

| Appearance | White to off-white crystalline solid | Purity Indicator |

| Melting Point | 158–160 °C | Identity/Purity |

| Solubility (25°C) | DMSO (>50 mg/mL), Ethanol (Moderate), Water (<0.1 mg/mL) | Formulation |

| LogP (Calc) | ~3.5 | Lipophilicity |

Strategic Application in Drug Discovery

The utility of N-(4-methoxyphenyl)-4-methylbenzamide extends beyond a simple intermediate; it is a scaffold for Structure-Activity Relationship (SAR) exploration.

Mechanistic Relevance

-

Sigma Receptor Modulation: The N-arylbenzamide core mimics the pharmacophore required for Sigma-1 receptor binding, a target for neuropathic pain and neurodegenerative diseases. The p-methoxy group acts as a hydrogen bond acceptor, while the p-methyl group provides necessary hydrophobic bulk.

-

HDAC Inhibition: Analogs of this compound (e.g., Entinostat/MS-275 derivatives) utilize the benzamide zinc-binding group (ZBG) to inhibit Histone Deacetylases, crucial in epigenetic cancer therapy.

Derivatization Logic (The "Why")

-

Ring A (Toluic moiety): The methyl group is a "latent handle." Via radical bromination (Wohl-Ziegler reaction), it converts to a benzyl bromide, allowing the attachment of solubilizing heterocycles (e.g., morpholine, piperazine).

-

Ring B (Anisidine moiety): The methoxy group blocks metabolic hydroxylation at the para position, extending half-life (t½).

Validated Experimental Protocols

Protocol A: High-Purity Synthesis via Acid Chloride Coupling

Rationale: While coupling agents (EDC/HATU) are popular, the acid chloride route is superior for scale-up due to simpler purification (crystallization vs. chromatography).

Reagents:

-

4-Methylbenzoyl chloride (1.05 equiv)

-

p-Anisidine (1.0 equiv)

-

Triethylamine (Et₃N) (1.2 equiv)[1]

-

Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology:

-

Preparation: Charge a dry 3-neck round-bottom flask with p-Anisidine (10.0 g, 81.2 mmol) and anhydrous DCM (100 mL). Stir under Nitrogen atmosphere until fully dissolved.

-

Base Addition: Add Et₃N (13.6 mL, 97.4 mmol) via syringe. Cool the mixture to 0°C using an ice/water bath.

-

Acylation: Dissolve 4-Methylbenzoyl chloride (13.1 g, 85.2 mmol) in DCM (20 mL). Add this solution dropwise to the reaction flask over 30 minutes. Critical: Maintain internal temperature <5°C to prevent di-acylation side products.

-

Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 4 hours. Monitor by TLC (Hexane:EtOAc 2:1).

-

Quench & Wash: Pour reaction mixture into 1M HCl (100 mL) to neutralize excess base and solubilize unreacted aniline. Separate organic layer.[2][1][3]

-

Workup: Wash organic layer with Sat.[3] NaHCO₃ (100 mL) followed by Brine (100 mL). Dry over anhydrous Na₂SO₄.[1]

-

Crystallization: Concentrate solvent to ~20% volume. Add Hexane slowly with stirring until a precipitate forms. Cool to 4°C for 2 hours. Filter and dry under vacuum.[3]

Expected Yield: 85–92% (White crystals).

Protocol B: Benzylic Functionalization (Wohl-Ziegler)

Rationale: Transforming the methyl group into a reactive bromide for library generation.

-

Dissolve N-(4-methoxyphenyl)-4-methylbenzamide (1 equiv) in CCl₄ or Trifluorotoluene (green alternative).

-

Add N-Bromosuccinimide (NBS) (1.05 equiv) and AIBN (0.05 equiv).

-

Reflux for 4–6 hours.

-

Cool, filter off succinimide byproduct, and concentrate.

-

Recrystallize from Ethanol.

Visualization of Workflow

The following diagram illustrates the synthesis and downstream derivatization pathways, highlighting the strategic value of the methyl and methoxy "handles."

Caption: Synthesis and divergent derivatization pathways of the benzamide scaffold. The central node represents the stable intermediate described in this protocol.

Quality Control & Analytical Standards

To ensure the integrity of the intermediate for pharmaceutical use, the following QC parameters must be met.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV @ 254 nm.

-

Retention Time: ~6.2 min (varies by system).

-

Acceptance Criteria: Purity > 98.5% (Area %).

NMR Interpretation (400 MHz, DMSO-d₆)

-

δ 10.05 (s, 1H, NH): Diagnostic amide proton. Disappears on D₂O shake.

-

δ 7.85 (d, 2H): Benzoyl ring protons (ortho to carbonyl).

-

δ 7.65 (d, 2H): Anisidine ring protons (ortho to nitrogen).

-

δ 3.73 (s, 3H): Methoxy group (Singlet).

-

δ 2.38 (s, 3H): Methyl group (Singlet).

-

Note: If "doubling" of peaks is observed, check temperature. Rotamers are rare in secondary amides but possible in concentrated solutions; run at 50°C to coalesce.

Safety & Handling

-

p-Anisidine Toxicity: p-Anisidine is highly toxic by inhalation, ingestion, and skin contact (Methemoglobinemia risk). Handle exclusively in a fume hood with double nitrile gloves.

-

Acid Chlorides: Corrosive and lachrymators. Quench all glassware with dilute NaOH before cleaning.

-

Storage: Store the final product in amber vials at room temperature. It is stable for >2 years if kept dry.

References

-

Donnier-Maréchal, M., et al. (2017).[4] "Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands." European Journal of Medicinal Chemistry, 138, 964-978.[4]

-

Li, Y., & Liu, Y. (2012).[5] "Crystal structure of 4-methoxy-N-methylbenzamide." Acta Crystallographica Section E, 68(Pt 3), o647.

-

PubChem. (2025).[6] "N-(4-methoxyphenyl)-4-methylbenzamide Compound Summary." National Library of Medicine.

-

BenchChem. (2025).[1] "Synthesis of Benzamide Derivatives: Protocols and Applications." BenchChem Application Notes.

-

Wang, X., et al. (2020).[7] "Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent." Drug Design, Development and Therapy, 14, 3723–3729.[8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Application of N-Methylbenzamide_Chemicalbook [chemicalbook.com]

- 4. Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. N-(4-methoxyphenyl)-4-methylbenzamide | C15H15NO2 | CID 531829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

Technical Support Center: Synthesis of N-(4-methoxyphenyl)-4-methylbenzamide

Welcome to the technical support center for the synthesis of N-(4-methoxyphenyl)-4-methylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve yields. We will delve into the nuances of the Schotten-Baumann reaction, the most common method for this synthesis, and explore common pitfalls and their solutions.

Overview of the Synthesis

N-(4-methoxyphenyl)-4-methylbenzamide is typically synthesized via a nucleophilic acyl substitution reaction between p-anisidine (4-methoxyaniline) and p-toluoyl chloride (4-methylbenzoyl chloride).[1] This reaction, a classic example of the Schotten-Baumann reaction, involves the acylation of an amine with an acid chloride.[2][3][4] The presence of a base is crucial to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2][5][6]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: Why is my yield of N-(4-methoxyphenyl)-4-methylbenzamide consistently low?

A low yield is the most common problem and can stem from several factors. Let's break down the potential causes and their solutions.

Possible Cause 1: Ineffective Neutralization of HCl The reaction generates one equivalent of HCl, which reacts with the starting amine (p-anisidine) to form an unreactive ammonium salt.[2] If the base is not present in a sufficient amount or is not effective, a significant portion of your amine will be taken out of the reaction, drastically reducing the yield.[2][6]

-

Solution: Ensure at least one equivalent of a suitable base is used. For biphasic Schotten-Baumann conditions, an aqueous solution of sodium hydroxide (e.g., 10% w/v) is commonly used.[7][8] Alternatively, organic bases like pyridine or triethylamine can be employed, often acting as both the base and part of the solvent system.[4][5][7] Pyridine can sometimes act as a superior catalyst, converting acyl chlorides into more powerful acylating agents.[5]

Possible Cause 2: Hydrolysis of p-Toluoyl Chloride p-Toluoyl chloride is a highly reactive acyl chloride and is susceptible to hydrolysis by water. If there is excessive moisture in your reagents or solvents, the acid chloride will be converted to the unreactive p-toluic acid, which will not participate in the amide formation. This is a primary side reaction.[9]

-

Solution:

-

Use anhydrous solvents (e.g., dichloromethane, diethyl ether) if running the reaction under anhydrous conditions.[3]

-

Ensure your glassware is thoroughly dried before use.

-

When using a two-phase system (e.g., DCM/water), add the p-toluoyl chloride dropwise to the rapidly stirred mixture.[7][9] This ensures it primarily reacts with the amine in the organic phase before it has a chance to hydrolyze in the aqueous phase.[3]

-

Possible Cause 3: Suboptimal Reaction Conditions Temperature, reaction time, and mixing efficiency all play a critical role.

-

Solution:

-

Temperature: The reaction is exothermic.[] It is often started at a low temperature (0 °C) to control the initial rate of reaction, especially during the addition of the acyl chloride.[7][9] After the addition is complete, allowing the reaction to warm to room temperature for 1-4 hours is typical.[7][11]

-

Stirring: Vigorous stirring is essential, particularly in a biphasic system, to maximize the interfacial area between the organic and aqueous phases, facilitating the reaction.[8]

-

Reaction Time: While allowing sufficient time for the reaction to go to completion is necessary, excessively long reaction times do not always improve yield and can sometimes lead to byproduct formation.[11] Monitoring the reaction is key.

-

Possible Cause 4: Purity of Reagents The quality of your starting materials, p-anisidine and p-toluoyl chloride, is paramount. Impurities can interfere with the reaction. p-Toluoyl chloride can degrade over time if exposed to atmospheric moisture.

-

Solution:

-

Use reagents from a reputable supplier.

-

If the purity is in doubt, consider purifying the starting materials before use. p-Anisidine can be recrystallized, and p-toluoyl chloride can be distilled under reduced pressure.

-

Troubleshooting Summary Table

| Problem | Potential Cause | Recommended Solution(s) |

| Low Yield | Inactive (protonated) amine | Use at least one equivalent of base (e.g., aq. NaOH, pyridine, triethylamine).[2][9] |

| Hydrolysis of acyl chloride | Use dry solvents and glassware; add acyl chloride slowly with vigorous stirring.[3][9] | |

| Suboptimal temperature | Start the reaction at 0 °C during addition, then allow it to warm to room temperature.[7][9] | |

| Poor mixing | Ensure vigorous and efficient stirring, especially in two-phase systems.[8] | |

| Impure reagents | Use high-purity starting materials or purify them before the reaction. |

Q2: I've obtained a product, but it's difficult to purify. What are the likely impurities and how can I remove them?

Purification challenges often arise from side products or unreacted starting materials.

Common Impurities:

-

p-Toluic Acid: This is the hydrolysis product of p-toluoyl chloride and is the most common acidic impurity.[9]

-

Unreacted p-Anisidine: If the acyl chloride was the limiting reagent or if the reaction did not go to completion, you will have leftover starting amine.

-

Unreacted p-Toluoyl Chloride: This is less likely as it is highly reactive and would likely be quenched during the workup.

Purification Strategy:

-

Aqueous Wash: During the workup, after the reaction is complete, perform a wash with a dilute aqueous base such as 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[7][9] This will convert the acidic p-toluic acid into its water-soluble sodium salt, which will be removed into the aqueous layer. Follow this with a brine wash to remove residual water from the organic layer.[7]

-

Recrystallization: This is the most effective method for purifying the final solid product. A common solvent for recrystallizing N-(4-methoxyphenyl)-4-methylbenzamide is ethanol.[9] Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexane, to achieve the best crystal formation and purity.

-

Trituration: If the product oils out or is difficult to crystallize, triturating the crude solid with a non-polar solvent like hexanes can help to solidify it and wash away more soluble impurities.[9]

Q3: How can I effectively monitor the reaction's progress?

Monitoring the reaction prevents running it for too long or stopping it prematurely.

-

Thin-Layer Chromatography (TLC): TLC is a simple, fast, and effective method.[9][12]

-

Procedure: Spot the starting materials (p-anisidine and p-toluoyl chloride) and the reaction mixture on a TLC plate.

-

Analysis: As the reaction proceeds, you will see the spots corresponding to the starting materials diminish while a new spot for the product appears. The reaction is complete when the limiting reagent spot is no longer visible.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can be used to track the consumption of reactants and the formation of the product, providing both retention time and mass information.[11][12]

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the synthesis of N-(4-methoxyphenyl)-4-methylbenzamide via the Schotten-Baumann reaction?

The reaction proceeds through a nucleophilic acyl substitution mechanism.[4][7]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of p-anisidine (the nucleophile) attacks the electrophilic carbonyl carbon of p-toluoyl chloride.[4][6][9]

-

Formation of a Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a transient, negatively charged tetrahedral intermediate.[4][9]

-

Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the carbonyl double bond, and in the process, the chloride ion is expelled as a good leaving group.[6][9]

-

Deprotonation: The resulting product is a protonated amide. The base (e.g., hydroxide ion or pyridine) present in the reaction mixture removes the proton from the nitrogen atom to yield the final, neutral N-(4-methoxyphenyl)-4-methylbenzamide and neutralizes the expelled HCl.[6][9]

Caption: Mechanism of Nucleophilic Acyl Substitution.

Q2: Are there alternative, higher-yielding methods to synthesize this amide?

While the Schotten-Baumann reaction is robust and widely used, other methods exist, particularly for cases involving sensitive substrates or difficult couplings.

-

Peptide Coupling Reagents: Reagents developed for peptide synthesis can be very effective for forming amide bonds. These include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) often used with HOBt (hydroxybenzotriazole), or uronium salts like HATU.[][13][14] These methods typically proceed under mild conditions but are more expensive than the traditional acid chloride route.

-

Enzymatic Synthesis: For a greener approach, enzymes like Candida antarctica lipase B (CALB) can catalyze the direct formation of amides from carboxylic acids and amines under mild conditions, often with high yields and purity, avoiding the need for harsh reagents.[15]

-

Transamidation: This method involves the conversion of one amide into another and is an area of active research, often utilizing metal-free conditions.[16] While less direct for this specific target, it represents an alternative strategy in amide synthesis.[16]

Q3: What is the advantage of using a two-phase solvent system?

The use of a two-phase system, typically an organic solvent like dichloromethane (DCM) and water, is a hallmark of Schotten-Baumann conditions.[3][17]

-

Separation: The starting materials (amine, acyl chloride) and the final amide product are soluble in the organic phase.[3]

-

Base Sequestration: The inorganic base (e.g., NaOH) resides in the aqueous phase.[3]

-

Reaction Locus: The reaction occurs at the interface between the two layers. The base in the aqueous phase neutralizes the HCl generated, preventing it from protonating the amine in the organic phase.[3] This setup also helps to minimize the hydrolysis of the acid chloride, as its concentration in the aqueous phase is low.

Caption: Decision tree for troubleshooting low reaction yield.

Experimental Protocols

Standard Protocol for N-(4-methoxyphenyl)-4-methylbenzamide Synthesis

Materials:

-

p-Anisidine (4-methoxyaniline)

-

p-Toluoyl chloride (4-methylbenzoyl chloride)

-

Dichloromethane (DCM)

-

10% (w/v) Aqueous Sodium Hydroxide (NaOH) solution

-

5% (w/v) Aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Aqueous Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve p-anisidine (1.0 eq) in dichloromethane.

-

Add the 10% aqueous NaOH solution (approx. 2.0 eq).

-

Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

-

Dissolve p-toluoyl chloride (1.0-1.1 eq) in a small amount of dichloromethane and add it dropwise to the cooled, stirring reaction mixture over 10-15 minutes.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

-

Monitor the reaction's completion using TLC.

-

Once complete, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 5% aqueous NaHCO₃ solution and then with brine.[7][9]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude solid.

-

Recrystallize the crude product from hot ethanol to yield pure N-(4-methoxyphenyl)-4-methylbenzamide as a white solid.[9]

References

-

What is the Schottan-Baumann reaction? - Quora. (2020, July 2). Quora. Available from: [Link]

-

Schotten-Baumann Reaction - Organic Chemistry Portal. Organic Chemistry Portal. Available from: [Link]

-

Schotten–Baumann reaction - Wikipedia. (2023, December 26). Wikipedia. Available from: [Link]

-

Schotten-Baumann Reaction and its Mechanism - YouTube. (2021, June 22). YouTube. Available from: [Link]

-

Chemistry Schotten Baumann Reaction - SATHEE. SATHEE. Available from: [Link]

-

Advances in Metal‐Free Transamidation: A Sustainable Approach to Amide Bond Formation. (2023, May 26). Wiley Online Library. Available from: [Link]

-

Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry - Waters Corporation. Waters Corporation. Available from: [Link]

-

A new sustainable, efficient amide synthesis process can streamline drug production & reduce costs - DST. (2024, October 14). Department of Science and Technology, Government of India. Available from: [Link]

-

Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols a - ResearchGate. ResearchGate. Available from: [Link]

-

Optimization of the continuous flow synthesis of amide 7 from... - ResearchGate. ResearchGate. Available from: [Link]

-

A Sustainable Green Enzymatic Method for Amide Bond Formation - MDPI. (2023, July 28). MDPI. Available from: [Link]

-

Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2025, July 23). MDPI. Available from: [Link]

-

Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis - ChemRxiv. ChemRxiv. Available from: [Link]

-

Amide Synthesis: Preparation of N,N-diethyl-m-toluamide. (2009, April 6). University of Massachusetts. Available from: [Link]

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D. (2015, November 5). Royal Society of Chemistry. Available from: [Link]

-

Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. (2021, October 20). Reddit. Available from: [Link]

-

How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? | ResearchGate. (2015, March 22). ResearchGate. Available from: [Link]

-

Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. (2023, January 24). Royal Society of Chemistry. Available from: [Link]

-

Amide Synthesis - Fisher Scientific. Fisher Scientific. Available from: [Link]

-

Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes - PMC. (2021, October 13). National Center for Biotechnology Information. Available from: [Link]

-

Schotten-Baumann Reaction. Cambridge University Press. Available from: [Link]

-

(PDF) Simple And Efficient Method For Synthesis Of Z-Boc-Amino Acid Amides Using P-Toluenesulphonyl Chloride - ResearchGate. (2025, August 5). ResearchGate. Available from: [Link]

-

Schotten–Baumann reaction - L.S.College, Muzaffarpur. (2020, August 1). L.S.College, Muzaffarpur. Available from: [Link]

-

4-Methoxy-N-methylbenzamide - PMC - NIH. (2012, March 1). National Center for Biotechnology Information. Available from: [Link]

-

N-[(4-methoxyphenyl)methyl]-4-methylbenzamide (C16H17NO2) - PubChemLite. PubChem. Available from: [Link]

-

N-(4-methoxyphenyl)-4-methylbenzamide | C15H15NO2 | CID 531829 - PubChem. PubChem. Available from: [Link]

-

Alternatives to N,N‐Diethyl‐2,4‐dimethoxybenzamide as a Precursor for the Synthesis of 6,8‐Dimethoxy‐3‐methyl‐3,4‐dihydro‐1H‐isochromen‐1‐one | Request PDF - ResearchGate. ResearchGate. Available from: [Link]

-

Preparation of N-(4-methylphenyl)benzamide - PrepChem.com. PrepChem.com. Available from: [Link]

-

preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

-

Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress. (2026, February 5). Wordpress. Available from: [Link]

-

Supplementary Material - The Royal Society of Chemistry. The Royal Society of Chemistry. Available from: [Link]

-

-

ANALYTICAL METHODS - ATSDR. Agency for Toxic Substances and Disease Registry. Available from: [Link]

-

-

Analytical Techniques for Small Molecule Solid Phase Synthesis - ResearchGate. (2025, August 9). ResearchGate. Available from: [Link]

-

N-(4-methoxyphenyl)benzamide - Stenutz. Stenutz. Available from: [Link]

- WO2003106440A2 - Process for the synthesis of a benzamide derivative - Google Patents. Google Patents.

Sources

- 1. N-(4-methoxyphenyl)-4-methylbenzamide | C15H15NO2 | CID 531829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Schotten-Baumann Reaction [organic-chemistry.org]

- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 5. quora.com [quora.com]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. waters.com [waters.com]

- 13. reddit.com [reddit.com]

- 14. researchgate.net [researchgate.net]

- 15. A Sustainable Green Enzymatic Method for Amide Bond Formation | MDPI [mdpi.com]

- 16. Advances in Metal‐Free Transamidation: A Sustainable Approach to Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. lscollege.ac.in [lscollege.ac.in]

Technical Support Center: Synthesis of N-(4-methoxyphenyl)-4-methylbenzamide

Welcome to the Technical Support Center for the synthesis of N-(4-methoxyphenyl)-4-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this compound. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles to ensure the integrity of your experimental outcomes.

Troubleshooting Guide: Common Impurities and Solutions

The synthesis of N-(4-methoxyphenyl)-4-methylbenzamide, commonly achieved through the Schotten-Baumann reaction of p-toluoyl chloride and p-anisidine, is a generally robust process. However, the formation of several impurities can affect the yield and purity of the final product. This section addresses the most frequently encountered impurities and provides actionable solutions.

Issue 1: Presence of Unreacted Starting Materials in the Final Product

Q: My final product shows contamination with p-toluoyl chloride and/or p-anisidine upon analysis. What are the likely causes and how can I resolve this?

A: The presence of unreacted starting materials is a common issue that can typically be traced back to suboptimal reaction conditions or work-up procedures.

-

Causality:

-

Incorrect Stoichiometry: An improper molar ratio of reactants can lead to an excess of one starting material.

-

Incomplete Reaction: Insufficient reaction time or inadequate mixing can result in an incomplete conversion of the starting materials.

-

Ineffective Quenching/Work-up: A poorly executed work-up procedure may fail to remove unreacted starting materials. For instance, unreacted p-toluoyl chloride may persist if not properly hydrolyzed during the work-up.

-

-

Troubleshooting & Optimization:

-

Verify Stoichiometry: Ensure an appropriate molar ratio of p-toluoyl chloride to p-anisidine is used. A slight excess of the amine can sometimes be employed to ensure complete consumption of the acid chloride.

-

Optimize Reaction Conditions: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). If the reaction appears sluggish, consider extending the reaction time. Ensure efficient stirring to maintain a homogenous reaction mixture, especially in biphasic systems characteristic of the Schotten-Baumann reaction.[1][2][3]

-

Refine Work-up Protocol: After the reaction is complete, ensure a thorough work-up. This typically involves washing the organic layer with a dilute acid solution to remove unreacted p-anisidine and a dilute base solution (e.g., sodium bicarbonate) to remove any acidic impurities, including unreacted p-toluoyl chloride that has been hydrolyzed to p-toluic acid.

-

Issue 2: Formation of p-Toluic Acid as a Major Byproduct

Q: I have a significant amount of p-toluic acid (4-methylbenzoic acid) in my crude product. What is causing this and how can I prevent it?

A: The presence of p-toluic acid is almost always due to the hydrolysis of p-toluoyl chloride. [4][5][6]

-

Causality:

-

Moisture Contamination: p-Toluoyl chloride is highly reactive towards water.[4][5] The presence of moisture in the reaction solvent or starting materials will lead to its rapid hydrolysis.

-

Slow Reaction with Amine: If the rate of reaction between p-toluoyl chloride and p-anisidine is slow, the competing hydrolysis reaction can become more significant, especially in aqueous biphasic systems like the Schotten-Baumann reaction.

-

-

Troubleshooting & Optimization:

-

Ensure Anhydrous Conditions: Use dry solvents and ensure that the glassware is thoroughly dried before starting the reaction. If the reaction is performed under anhydrous conditions (e.g., in an organic solvent with a non-aqueous base), take care to exclude atmospheric moisture.

-

Control Addition Rate: In a Schotten-Baumann setup, the slow addition of the p-toluoyl chloride to the reaction mixture containing the p-anisidine and base can minimize its contact time with water before it reacts with the amine.

-

Efficient Stirring: Vigorous stirring of the biphasic mixture is crucial to ensure that the p-toluoyl chloride preferentially reacts with the amine in the organic phase rather than with water.[7]

-

Purification: p-Toluic acid can be readily removed from the desired amide product by washing the organic layer with a dilute aqueous base solution, such as 5% sodium bicarbonate, during the work-up.[8]

-

Issue 3: Identification of an Unexpected Halogenated Impurity